molecular formula C9H15NO3 B016498 Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 51145-57-4

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No. B016498
CAS RN: 51145-57-4
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-SOFGYWHQSA-N
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Description

Synthesis Analysis

Ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through solvent-free preparation techniques under microwave irradiations from ethyl 3-dimethylamino acrylates as starting materials. The process involves efficient and mild conditions, leading to the formation of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones in good yields, demonstrating the compound's reactivity and utility in organic synthesis (Meddad et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 2-acetyl-3-(dimethylamino)acrylate has been characterized using various spectroscopic techniques, including NMR, UV-Visible, and FT-IR. These studies reveal the influence of the compound's functional groups on its vibrational properties and the formation of dimers in the solid state, which is crucial for understanding its reactivity and properties (Singh et al., 2014).

Chemical Reactions and Properties

Ethyl 2-acetyl-3-(dimethylamino)acrylate participates in various chemical reactions, including copolymerization processes. For example, its copolymerization with (methyl)acrylates has been initiated by a neutral Pd(II)-based complex, showcasing the compound's utility in creating polymers with desirable properties (Pang et al., 2004).

Physical Properties Analysis

The physical properties of ethyl 2-acetyl-3-(dimethylamino)acrylate derivatives, such as crystal growth, structural characterization, and optical behavior, have been extensively studied. These analyses include single crystal X-ray diffraction, NMR, and mass spectrometry, which confirm the molecular structure and provide insight into the compound's optical and thermal behavior, demonstrating its potential for various applications (Kotteswaran et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-acetyl-3-(dimethylamino)acrylate, such as its reactivity in polymerization reactions and the formation of copolymers, have been explored. Studies show that the compound can be polymerized using radical mechanisms, leading to polymers with varying compositions and thermal stabilities. These properties are essential for its use in creating functional materials with specific characteristics (Aggour, 1994).

Scientific Research Applications

It’s worth noting that related compounds, such as 2-(Dimethylamino)ethyl acrylate, have been used to fabricate gold/acrylic polymer nanocomposites and can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . These processes involve complex chemical reactions and the outcomes can vary based on the specific parameters of the experiment.

“Ethyl 2-acetyl-3-(dimethylamino)acrylate” is a specific type of organooxygen compound, specifically an alpha-beta unsaturated carbonyl compound . Here are some additional applications:

  • Organic Synthesis : This compound is used as an intermediate in organic synthesis . It can participate in esterification reactions and Michael addition reactions . Esterification is a reaction between an acid and an alcohol to form an ester and water, while Michael addition is a reaction between an enolate and an alpha, beta-unsaturated carbonyl compound .

  • Pharmaceuticals : In the medical field, it may be used as a synthetic precursor for certain drugs . A synthetic precursor is a substance from which another, usually more complex, substance is formed. In this case, “Ethyl 2-acetyl-3-(dimethylamino)acrylate” could be used to synthesize certain drugs .

  • Dyestuff Production : This compound could potentially be used in the production of dyes . The specific dyes and the methods of their synthesis would depend on the reactions that this compound can undergo.

  • Agrochemicals : It could also be used in the synthesis of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers. The specific agrochemicals that could be synthesized from this compound would depend on its chemical properties and reactivity.

  • Nanocomposites : Related compounds, such as 2-(Dimethylamino)ethyl acrylate, have been used to fabricate gold/acrylic polymer nanocomposites . It’s possible that “Ethyl 2-acetyl-3-(dimethylamino)acrylate” could be used in a similar manner.

Safety And Hazards

Ethyl 2-acetyl-3-(dimethylamino)acrylate requires appropriate protective measures during storage and handling, such as wearing gloves, goggles, and protective clothing . Avoid inhalation and contact with skin or eyes. In case of inadvertent contact, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOVGAUOHMPLK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-3-(dimethylamino)acrylate

CAS RN

51145-57-4
Record name Ethyl 2-[(dimethylamino)methylene]acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-acetyl-3-(dimethylamino)acrylate
Reactant of Route 2
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Ethyl 2-acetyl-3-(dimethylamino)acrylate

Citations

For This Compound
4
Citations
Y Zhang, S Ma, X Li, Q Hou, M Lü, Y Hao… - Chinese Journal of …, 2018 - sioc-journal.cn
In order to find novel antitumor agents with high efficiency and low toxicity, 11 novel pyrrolo [2, 1-f][1, 2, 4] triazine derivatives were designed and synthesized through the introduction of …
Number of citations: 4 sioc-journal.cn
NP Rai, VK Narayanaswamy, S Shashikanth… - European journal of …, 2009 - Elsevier
In the present investigation a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles (4a–j) were synthesized by …
Number of citations: 77 www.sciencedirect.com
T Ehara, CM Adams, D Bevan, N Ji… - Journal of medicinal …, 2018 - ACS Publications
Soluble guanylate cyclase (sGC), the endogenous receptor for nitric oxide (NO), has been implicated in several diseases associated with oxidative stress. In a pathological oxidative …
Number of citations: 14 pubs.acs.org
张娅玲, 马沙沙, 李夏冰, 侯巧丽, 吕梦娇, 郝云霞… - 有机化学, 2018 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: xiabingli@snnu.edu.cn; baolinli@snnu.edu.cn Received May 2, 2018; …
Number of citations: 3 sioc-journal.cn

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